1-(3-Methoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
Pyrrole is a biologically active scaffold known for its diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds . Pyrrole containing analogs are considered as a potential source of biologically active compounds that contain a significant set of advantageous properties and can be found in many natural products .
Synthesis Analysis
Pyrrole synthesis involves various methods. One of the common methods is the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis
The molecular structure of pyrrole compounds can be complex and varies based on the substituents attached to the pyrrole ring .Chemical Reactions Analysis
Pyrrole compounds undergo various chemical reactions. For instance, a highly regioselective N-substitution of pyrrole with alkyl halides, sulfonyl chlorides, and benzoyl chloride can yield substituted pyrroles .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrole compounds depend on their specific structure. For instance, the compound “3-(4-Methoxyphenyl)-2-propyn-1-ol” has a molecular formula of C10H10O2 and an average mass of 162.185 Da .Scientific Research Applications
Organic Synthesis Methodologies
One-Pot Construction Methods
An efficient method for constructing 1H-naphtho[2,3-c]pyran-5,10-diones, which share structural similarities with the compound , has been developed. This method involves a tandem conjugate addition–cyclization sequence, demonstrating the utility in synthesizing pyranonaphthoquinone antibiotics (Kobayashi et al., 2001).
Materials Science Applications
Electron Transport Layer in Solar Cells
A novel alcohol-soluble n-type conjugated polyelectrolyte, incorporating a diketopyrrolopyrrole (DPP) backbone, was synthesized for use as an electron transport layer in inverted polymer solar cells. This material demonstrates high conductivity and electron mobility, highlighting the potential of similar compounds in optoelectronic devices (Hu et al., 2015).
Heterocyclic Chemistry and Novel Compounds Synthesis
Heterocyclic Compounds Synthesis
Research has led to the synthesis of new heterocyclic compounds, such as azuleno[1,2-b]pyrrole and its furan analogues. These findings open avenues for exploring the synthetic versatility and potential applications of complex heterocyclic frameworks in pharmaceuticals and materials science (Fujimori et al., 1986).
Polyesteramides with Pendant Functional Groups
The synthesis of polyesteramides with protected pendant functional groups from morpholine-2,5-dione derivatives illustrates the application of similar compounds in developing polymers with specific functionalities, potentially useful in biodegradable materials (Veld et al., 1992).
Optoelectronic Material Development
Symmetrically substituted diketopyrrolopyrrole derivatives were synthesized under mild conditions. Their optical properties suggest potential applications in organic optoelectronic materials, indicating the relevance of exploring the electronic properties of related compounds (Zhang et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(3-methoxyphenyl)-7-methyl-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5/c1-16-6-7-20-19(14-16)23(28)21-22(17-4-3-5-18(15-17)30-2)27(25(29)24(21)32-20)9-8-26-10-12-31-13-11-26/h3-7,14-15,22H,8-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRXAKLMGCQRCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCN4CCOCC4)C5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione |
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